N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-methyl-2-pyridin-3-ylbutanamide
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Overview
Description
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-methyl-2-pyridin-3-ylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylsulfonyl group attached to a piperidine ring, which is further connected to a pyridine ring through a butanamide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-methyl-2-pyridin-3-ylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Cyclopropylsulfonyl Group: The piperidine intermediate is then reacted with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine to introduce the cyclopropylsulfonyl group.
Coupling with Pyridine Derivative: The resulting compound is coupled with a pyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Formation of the Butanamide Linkage: Finally, the butanamide linkage is formed through an amidation reaction, typically using an amine and an activated carboxylic acid derivative.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, high-throughput screening for catalyst and reagent selection, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-methyl-2-pyridin-3-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DMAP.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-methyl-2-pyridin-3-ylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-methyl-2-pyridin-3-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-methylpyrido[3,4-d]pyrimidin-2-amine
- N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-methyl-2-pyridin-3-ylpropanamide
Uniqueness
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-methyl-2-pyridin-3-ylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-methyl-2-pyridin-3-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-13(2)17(14-4-3-9-19-12-14)18(22)20-15-7-10-21(11-8-15)25(23,24)16-5-6-16/h3-4,9,12-13,15-17H,5-8,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFUUHRSVZADOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)C(=O)NC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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